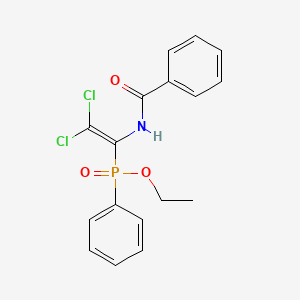

Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate is a chemical compound with a complex structure that includes a phosphinate group, a benzamido group, and a dichlorovinyl group

Métodos De Preparación

The synthesis of Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate typically involves the reaction of ethyl phosphinate with 1-benzamido-2,2-dichlorovinyl chloride and phenyl magnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the compound into phosphine derivatives.

Substitution: The dichlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate has shown potential as an anticancer agent. Studies indicate that phosphonates and phosphinates can inhibit cancer cell proliferation through various mechanisms. For instance, similar phosphonate compounds have been reported to exhibit cytotoxic effects against human leukemia and breast cancer cells, suggesting that this compound may possess analogous properties .

Neuroprotective Effects

Research on related organophosphorus compounds indicates their potential in neuroprotection. This compound could be explored for its ability to inhibit acetylcholinesterase, thereby enhancing acetylcholine levels in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Pesticidal Properties

The compound's structure suggests it may function as a pesticide. Organophosphorus compounds are widely used in agriculture for their insecticidal properties. This compound could be developed as a novel pesticide targeting specific pests while minimizing environmental impact .

Herbicidal Activity

There is potential for this compound to serve as a herbicide. Its efficacy against certain weed species can be evaluated through field trials. Similar phosphonates have shown promise in agricultural applications due to their selective toxicity towards weeds over crops .

Material Science

Polymer Chemistry

this compound can be utilized as a monomer in polymer synthesis. Its unique chemical properties may enhance the thermal stability and mechanical strength of polymers. Research into phosphonate-containing polymers indicates their utility in coatings and adhesives due to improved performance characteristics .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate can be compared with other similar compounds, such as:

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Both compounds contain a dichlorovinyl group, but differ in their phosphinate and phosphonate groups.

Phosphinates and Phosphonates: These compounds share similar phosphorus-containing functional groups but differ in their specific structures and chemical properties.

Actividad Biológica

Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorovinyl group attached to a phosphinate moiety, which is known for its reactivity and ability to interact with biological targets. The compound's structure can be represented as follows:

- Molecular Formula : C16H16Cl2N\O2P

- Molecular Weight : 348.18 g/mol

The biological activity of this compound primarily involves its interaction with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other organophosphorus compounds that target acetylcholinesterase (AChE) and neuropathy target esterase (NTE) .

- Protein Binding : Its phosphinate group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Biological Effects

Research indicates that this compound exhibits various biological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, which may be attributed to its ability to disrupt cellular processes.

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in specific cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Toxicological Profile

The toxicological assessment of this compound reveals important safety considerations:

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | > 5,000 mg/kg bw (low toxicity) |

| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg bw (low toxicity) |

| Skin Irritation | Non-irritating |

| Eye Irritation | Slightly irritating |

| Mutagenicity | Non-mutagenic |

| Genotoxicity | Non-genotoxic |

These findings suggest that the compound has a relatively low toxicity profile, which is crucial for its potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar phosphonate compounds, providing insights into the potential applications of this compound:

- Anticancer Studies : A study involving analogs of phosphonates demonstrated significant anticancer activity against various human cancer cell lines. Compounds similar in structure exhibited IC50 values in the low micromolar range, indicating potential efficacy in cancer therapy .

- Enzyme Interaction Studies : Research on organophosphorus compounds has highlighted their interaction with serine hydrolases, suggesting that this compound may also affect these enzymes in a manner that could either inhibit or activate specific pathways involved in cell signaling and metabolism .

- Neurotoxicity Assessments : Investigations into the neurotoxic effects of related compounds have shown that some organophosphorus derivatives can lead to delayed neurotoxicity. Understanding these mechanisms is essential for evaluating the safety of this compound in therapeutic contexts .

Propiedades

IUPAC Name |

N-[2,2-dichloro-1-[ethoxy(phenyl)phosphoryl]ethenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2NO3P/c1-2-23-24(22,14-11-7-4-8-12-14)17(15(18)19)20-16(21)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJAWDNIQTVLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)C(=C(Cl)Cl)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.